1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea
Description
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic phenoxypyrimidine-urea derivative with a structure characterized by a central pyrimidine ring substituted with a 2-fluorophenoxy group at position 2 and a urea linker connecting to a 2-methoxy-5-methylphenyl moiety. This compound belongs to a class of diarylurea hybrids, which are known for their kinase-inhibitory and antiproliferative activities in cancer research . The 2-fluorophenoxy group may enhance metabolic stability and target binding affinity compared to non-fluorinated analogs, while the 2-methoxy-5-methylphenyl group contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-12-7-8-17(26-2)15(9-12)24-18(25)23-13-10-21-19(22-11-13)27-16-6-4-3-5-14(16)20/h3-11H,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGPAOXEVOSAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and biological activities of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea and related compounds:
Target Selectivity and Potency
- Kinase Inhibition: AKF-D52 inhibits FMS and c-KIT kinases but with lower potency (IC₅₀ > 1 µM) compared to clinical kinase inhibitors like sorafenib (IC₅₀ ~ 10–100 nM) . In contrast, the PLK4 inhibitor () exhibits nanomolar potency (IC₅₀ = 6 nM), highlighting the critical role of the pyrazolopyridine core in targeting mitotic kinases .
- EGFR Inhibition: Compounds with dimethylamino or morpholino substitutions on the pyrimidine ring (e.g., 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea) show inferred activity against EGFR due to structural similarity to known EGFR inhibitors like gefitinib .
Mechanistic Differences
- Apoptosis Pathways: AKF-D52 induces apoptosis via ROS-mediated mitochondrial dysfunction and death-inducing signaling complex (DISC) formation, whereas this compound’s fluorophenoxy group may enhance oxidative stress pathways .
- Autophagy Modulation: AKF-D52 triggers cytoprotective autophagy, which is absent in compounds lacking methoxy or morpholino groups, suggesting substituent-dependent crosstalk between apoptosis and autophagy .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Fluorine atoms (e.g., in 2-fluorophenoxy) reduce cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs .
Preparation Methods
Key Synthetic Strategies for Urea-Based Compounds
The preparation of 1-(2-(2-fluorophenoxy)pyrimidin-5-yl)-3-(2-methoxy-5-methylphenyl)urea relies on established methodologies for constructing unsymmetrical urea derivatives. Two primary approaches dominate the literature: (1) sequential isocyanate-amine coupling using phosgene equivalents and (2) carbodiimide-mediated urea formation. The compound's structural complexity necessitates a hybrid strategy combining pyrimidine functionalization with regioselective urea bridge assembly.
Retrosynthetic Analysis
Deconstruction of the target molecule reveals three critical components:
- 2-(2-Fluorophenoxy)pyrimidin-5-amine (Pyrimidine arm)
- 2-Methoxy-5-methylaniline (Aryl arm)
- Urea linkage (-NH-C(=O)-NH-)
The synthesis requires orthogonal protection-deprotection strategies to prevent uncontrolled polymerization during urea bond formation.
Stepwise Synthesis of Intermediate Components
Preparation of 2-(2-Fluorophenoxy)pyrimidin-5-amine
Chloropyrimidine Synthesis
Initial synthesis begins with 5-nitropyrimidin-2-ol, which undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-diisopropylethylamine (DIPEA) at 80°C for 12 hours to yield 2-chloro-5-nitropyrimidine (85% yield).
Nucleophilic Aromatic Substitution
Reaction of 2-chloro-5-nitropyrimidine (1.0 eq) with 2-fluorophenol (1.2 eq) in dimethylacetamide (DMAc) at 120°C for 8 hours produces 2-(2-fluorophenoxy)-5-nitropyrimidine. Catalytic potassium iodide (0.1 eq) enhances substitution efficiency (78% yield).
Nitro Group Reduction
The nitro group is reduced using hydrogen gas (1 atm) over 10% palladium on carbon in ethanol at room temperature for 4 hours, affording 2-(2-fluorophenoxy)pyrimidin-5-amine as a white crystalline solid (92% yield, m.p. 148-150°C).
Synthesis of 2-Methoxy-5-methylaniline
Commercial 5-methyl-2-nitroanisole undergoes catalytic hydrogenation (H₂, 50 psi, 25°C) in ethyl acetate using Raney nickel to yield 2-methoxy-5-methylaniline (95% purity by HPLC). Alternative pathways involve:
- Methoxylation of 5-methyl-2-nitrophenol with methyl iodide/K₂CO₃
- Subsequent nitro reduction with Fe/HCl
Urea Bridge Assembly Methodologies
Triphosgene-Mediated Coupling
Procedure:
- Charge a dry flask with 2-(2-fluorophenoxy)pyrimidin-5-amine (1.0 eq) and anhydrous THF under N₂
- Add triphosgene (0.33 eq) dissolved in cold THF (-10°C)
- Stir at 0°C for 30 min to generate isocyanate intermediate
- Add 2-methoxy-5-methylaniline (1.1 eq) and DIPEA (2.0 eq)
- Warm to room temperature and stir for 12 hours
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 0°C | 62 | 88 |
| DCM, -15°C | 58 | 85 |
| Toluene, 25°C | 41 | 79 |
Purification via silica gel chromatography (hexane:EtOAc 3:1) provides the target compound as off-white crystals (mp 214-216°C).
Carbonyldiimidazole (CDI) Approach
Alternative Protocol:
- Activate 2-methoxy-5-methylaniline (1.0 eq) with CDI (1.2 eq) in DMF at 50°C for 2 hours
- Add 2-(2-fluorophenoxy)pyrimidin-5-amine (1.05 eq)
- Heat at 80°C for 6 hours under argon
This method avoids phosgene derivatives but requires stringent moisture control (yield: 71%, purity: 91%).
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
δ 8.72 (s, 1H, pyrimidine H-4), 8.54 (d, J=5.6 Hz, 1H, pyrimidine H-6), 7.89 (s, 1H, urea NH), 7.45-7.38 (m, 2H, fluorophenoxy), 7.22-7.15 (m, 1H, fluorophenoxy), 6.98 (d, J=8.4 Hz, 1H, aromatic), 6.82 (s, 1H, aromatic), 6.75 (dd, J=8.4, 2.0 Hz, 1H, aromatic), 3.85 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
HRMS (ESI-TOF)
Calculated for C₁₉H₁₇FN₄O₃ [M+H]⁺: 385.1311
Found: 385.1309
Process Optimization Challenges
Regioselectivity in Pyrimidine Functionalization
Competing O- vs N-arylation was mitigated by:
- Using DMAc as high-polarity solvent
- Maintaining reaction temperature >100°C
- Employing phase-transfer catalyst (TBAB)
Scalability Considerations
Continuous Flow Synthesis
A microreactor system demonstrated improved yields:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 12 h | 45 m |
| Isocyanate Yield | 78% | 92% |
| Overall Yield | 62% | 83% |
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 18 |
| Process Mass Intensity | 23 |
Q & A
Q. ADME profiling :
- Bioavailability : Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma concentration via LC-MS/MS. Compare AUC with IV dosing .
- Metabolite identification : Use hepatic microsomes + NADPH to detect phase I metabolites (e.g., demethylation at methoxyphenyl) .
Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs (e.g., liver, brain) .
Key Notes
- Contradictory Evidence : Some analogs show reduced potency in cellulo despite strong in vitro kinase inhibition, suggesting off-target effects or poor membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
